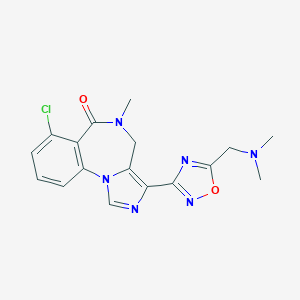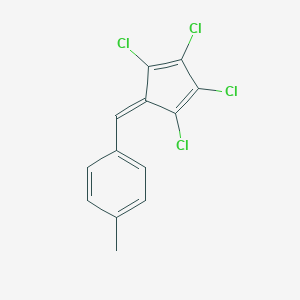
CP26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP26 is a complex organic compound with the molecular formula C13H8Cl4 and a molecular weight of 306 g/mol. This compound is known for its unique structure, which includes a tetrachlorocyclopentadienylidene group attached to a methylbenzene ring. It is primarily used for research purposes and has been submitted to the National Cancer Institute for testing and evaluation.
Preparation Methods
The synthesis of CP26 involves several steps. One common method includes the reaction of 2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-one with methylbenzene under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as DMSO. The exact reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
CP26 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CP26 involves its interaction with specific molecular targets. The compound’s tetrachlorocyclopentadienylidene group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
CP26 can be compared with other similar compounds, such as:
2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-one: This compound shares a similar cyclopentadienylidene structure but lacks the methylbenzene group.
Tetraphenylcyclopentadienone: Another related compound, which has a tetraphenyl group instead of tetrachloro. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8Cl4 |
|---|---|
Molecular Weight |
306.0 g/mol |
IUPAC Name |
1-methyl-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene |
InChI |
InChI=1S/C13H8Cl4/c1-7-2-4-8(5-3-7)6-9-10(14)12(16)13(17)11(9)15/h2-6H,1H3 |
InChI Key |
GLCNSQWOANYMNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP26; CP-26; CP 26 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Fluoro-5-(oxiran-2-yl)phenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea](/img/structure/B524447.png)
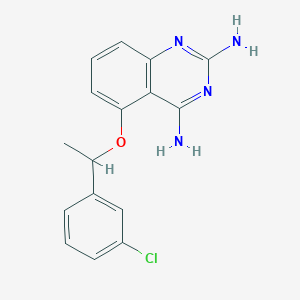
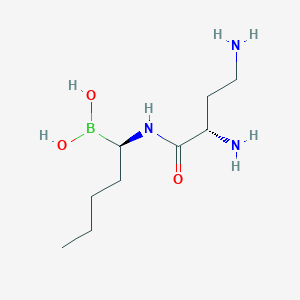
![(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B525066.png)
![N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide](/img/structure/B525083.png)
![N-[3-(4-fluorophenoxy)propyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B525192.png)
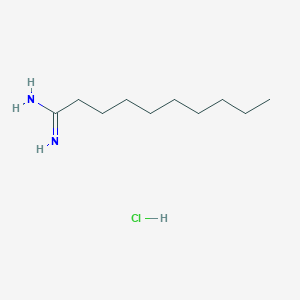
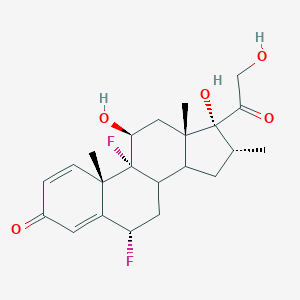

![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)
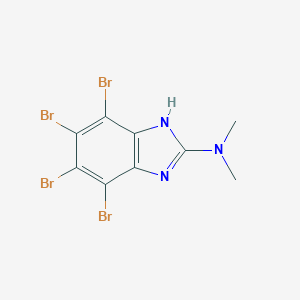
![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B526439.png)
